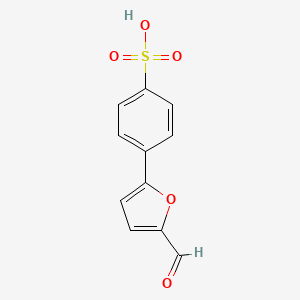

4-(5-Formylfuran-2-yl)benzenesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

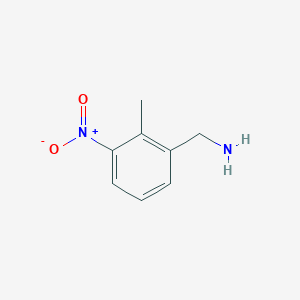

4-(5-Formylfuran-2-yl)benzenesulfonic acid is an organic compound with the molecular formula C11H8O5S . It has an average mass of 252.243 Da and a monoisotopic mass of 252.009247 Da . It is also known by its IUPAC name, 4-(5-Formyl-2-furyl)benzenesulfonic acid .

Molecular Structure Analysis

The molecular structure of 4-(5-Formylfuran-2-yl)benzenesulfonic acid comprises of 11 carbon atoms, 8 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific 3D structure or other detailed structural information is not available in the searched resources.Aplicaciones Científicas De Investigación

- Application : 5-Formyl-2-furanylboronic acid serves as a reactant in Suzuki coupling reactions. Researchers use it to synthesize diverse organic molecules, including stable dye-sensitized solar cells .

- Application : Scientists utilize this compound in the synthesis of biologically active molecules. For instance, it has been employed in the development of HIF-1 inhibitors, which target hypoxia-inducible factor-1 (HIF-1) involved in cancer and other diseases .

- Application : Researchers have explored disalicylic acid-furanyl derivatives containing this compound as potential inhibitors of ephrin binding .

- Application : 5-Formyl-2-furanylboronic acid has been investigated as a component in the synthesis of HIV-1 integrase inhibitors .

- Application : Researchers explore derivatives of this compound as potential EGFR inhibitors, which could have implications in cancer therapy .

- Application : 5-Formyl-2-furanylboronic acid serves as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems. These systems find applications in organic electronics and photovoltaics .

Suzuki Coupling Reactions

Heteroarylation for Drug Development

Inhibitors of Ephrin Binding

HIV-1 Integrase Inhibitors

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Extended Heteroarylfuran Systems

Propiedades

IUPAC Name |

4-(5-formylfuran-2-yl)benzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c12-7-9-3-6-11(16-9)8-1-4-10(5-2-8)17(13,14)15/h1-7H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZJDRDSDDLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Formylfuran-2-yl)benzenesulfonic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2979806.png)

![2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2979808.png)

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2979811.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2979816.png)

![6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2979820.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2979823.png)

![3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2979826.png)